

An In-depth Technical Guide to the Fundamental Properties of Isochroman-6-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Isochroman-6-ol

Cat. No.: B2383669

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isochroman Scaffold and the Significance of Isochroman-6-ol

The isochroman framework is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds of significant pharmacological interest. This oxygen-containing bicyclic system serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory properties^{[1][2]}. The inherent structural features of the isochroman ring system allow for three-dimensional diversity, making it an attractive starting point for the design of novel therapeutic agents.

This technical guide focuses on a specific, yet foundational, member of this family:

Isochroman-6-ol. The introduction of a hydroxyl group at the 6-position of the isochroman core is anticipated to significantly influence its physicochemical properties and biological interactions. Phenolic moieties are well-known to play crucial roles in molecular recognition at biological targets, often acting as hydrogen bond donors and acceptors, and can be critical for antioxidant activity. Understanding the core properties of **Isochroman-6-ol** is therefore essential for its potential application as a key building block in drug discovery and development.

This document provides a comprehensive overview of the fundamental properties of **Isochroman-6-ol**, including its chemical identity, structural characteristics, and a discussion of synthetic strategies. It also delves into its predicted spectroscopic profile, potential biological relevance based on its structural class, and essential safety and handling protocols.

Section 1: Core Chemical and Physical Properties

A precise understanding of the physicochemical properties of **Isochroman-6-ol** is paramount for its effective use in a research setting, influencing everything from reaction conditions to formulation and bioavailability studies.

Chemical Identity

Property	Value	Source
Chemical Name	Isochroman-6-ol	-
CAS Number	412338-41-1	[3]
Molecular Formula	C ₉ H ₁₀ O ₂	[3]
Molecular Weight	150.17 g/mol	[3]
SMILES	OC1=CC(CCOC2)=C2C=C1	-

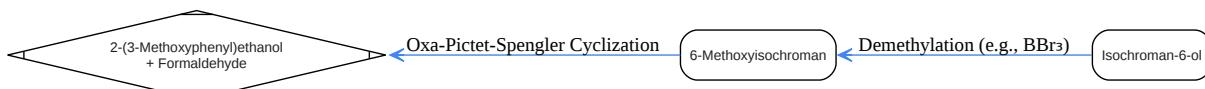
Structural Representation

The structure of **Isochroman-6-ol**, featuring a fused benzene and dihydropyran ring with a hydroxyl substituent on the aromatic portion, is depicted below.

Caption: 2D Chemical Structure of **Isochroman-6-ol**.

Physicochemical Data (Predicted and Inferred)

While experimental data for **Isochroman-6-ol** is not readily available in the literature, we can infer its properties based on the parent isochroman molecule and the influence of the phenolic hydroxyl group. The parent compound, isochroman, is a clear, colorless to yellow liquid with a boiling point of 75 °C at 3 mmHg and is slightly soluble in water[4]. The addition of a hydroxyl group is expected to increase the melting point, boiling point, and water solubility due to hydrogen bonding capabilities.


Property	Predicted/Inferred Value	Justification
Appearance	White to off-white solid	Phenolic compounds are often crystalline solids at room temperature.
Melting Point	> 25 °C	The introduction of a hydroxyl group will increase intermolecular forces (hydrogen bonding) compared to the liquid parent, isochroman.
Boiling Point	> 220 °C (at atm. pressure)	Significantly higher than isochroman due to hydrogen bonding.
Solubility	Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, acetone).	The polar hydroxyl group increases aqueous solubility over isochroman, while the bicyclic core retains solubility in organic solvents.
Storage	Sealed in a dry, room temperature environment.	[3]

Section 2: Synthesis and Chemical Reactivity

The synthesis of the isochroman scaffold is well-documented, with the Oxa-Pictet-Spengler reaction being a prominent and direct method. This reaction provides a strategic approach to the synthesis of **Isochroman-6-ol**.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic disconnection of **Isochroman-6-ol** points to 3-methoxyphenylethanol and formaldehyde as suitable starting materials. The methoxy group serves as a protected form of the target phenol and directs the electrophilic cyclization to the desired position.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic pathway for **Isochroman-6-ol**.

Experimental Protocol: Synthesis of Isochroman-6-ol via Oxa-Pictet-Spengler Reaction

This protocol is a representative, two-step procedure based on established methods for isochroman synthesis^{[5][6]}. Note: This protocol should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Step 1: Synthesis of 6-Methoxyisochroman

- **Reaction Setup:** To a solution of 2-(3-methoxyphenyl)ethanol (1 equivalent) in a suitable solvent (e.g., dichloromethane), add paraformaldehyde (1.5 equivalents).
- **Acid Catalysis:** Cool the mixture in an ice bath and slowly add a strong acid catalyst, such as concentrated hydrochloric acid or trifluoroacetic acid (catalytic to stoichiometric amounts may be required).
- **Reaction Execution:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 6-methoxyisochroman.

Step 2: Demethylation to Isochroman-6-ol

- Reaction Setup: Dissolve 6-methoxyisochroman (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath) and add boron tribromide (BBr_3) (1.1 to 1.5 equivalents) dropwise.
- Reaction Execution: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
- Workup: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
- Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude **Isochroman-6-ol** can be further purified by column chromatography or recrystallization.

Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of **Isochroman-6-ol**. While specific experimental spectra are not publicly available, a predicted profile can be constructed based on the known spectra of related compounds and the principles of spectroscopic interpretation^{[4][7][8][9][10][11][12][13]}.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons.

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~9.0 - 10.0	Singlet (broad)	1H	Ar-OH	Phenolic protons are typically broad and downfield; chemical shift is solvent-dependent.
~6.6 - 7.0	Multiplet	3H	Ar-H	Aromatic protons on the substituted ring. The specific splitting pattern will depend on coupling constants.
~4.7	Singlet or narrow triplet	2H	Ar-CH ₂ -O	Benzylic protons adjacent to the ether oxygen.
~3.9	Triplet	2H	O-CH ₂ -CH ₂ -Ar	Aliphatic protons adjacent to the ether oxygen.
~2.8	Triplet	2H	O-CH ₂ -CH ₂ -Ar	Benzylic protons adjacent to the aromatic ring.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~155	C-OH	Aromatic carbon attached to the hydroxyl group, deshielded.
~130-140	Quaternary Ar-C	Aromatic carbons at the ring fusion.
~110-125	Ar-CH	Aromatic carbons bearing a proton.
~68	Ar-CH ₂ -O	Benzyllic carbon adjacent to the ether oxygen.
~65	O-CH ₂ -CH ₂ -Ar	Aliphatic carbon adjacent to the ether oxygen.
~28	O-CH ₂ -CH ₂ -Ar	Benzyllic carbon adjacent to the aromatic ring.

Predicted Infrared (IR) Spectrum

The IR spectrum is particularly useful for identifying key functional groups.

Predicted Wavenumber (cm^{-1})	Vibration	Intensity
3500 - 3200	O-H stretch (phenolic)	Strong, Broad
3100 - 3000	C-H stretch (aromatic)	Medium
3000 - 2850	C-H stretch (aliphatic)	Medium
1600 - 1450	C=C stretch (aromatic ring)	Medium to Strong
1260 - 1000	C-O stretch (aryl ether and alcohol)	Strong

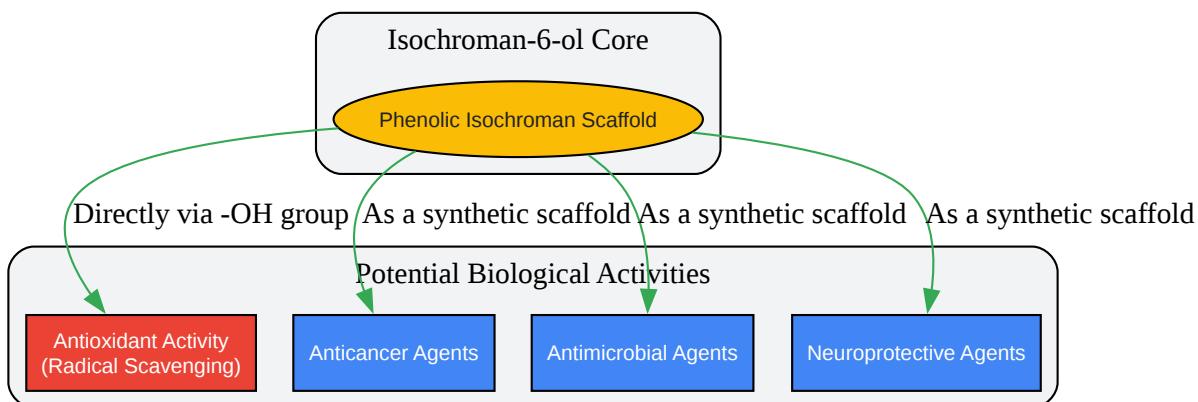
Predicted Mass Spectrum

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns.

m/z Value	Predicted Fragment
150	$[M]^+$ (Molecular Ion)
133	$[M - OH]^+$
122	$[M - C_2H_4]^+$ (Retro-Diels-Alder type fragmentation)
107	$[C_7H_7O]^+$ (Benzyllic cleavage)

Section 4: Biological and Pharmacological Context

While direct biological studies on **Isochroman-6-ol** are lacking in the available literature, the extensive research on isochroman derivatives provides a strong basis for predicting its potential therapeutic relevance^[2]. The presence of the phenolic hydroxyl group is particularly significant, as it is a key pharmacophore in many bioactive molecules, including natural antioxidants like flavonoids and tocopherols.


Potential as an Antioxidant

Phenolic compounds are well-established radical scavengers. The hydroxyl group on the aromatic ring of **Isochroman-6-ol** can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical. This suggests that **Isochroman-6-ol** could be a valuable lead structure for the development of novel antioxidant agents for conditions associated with oxidative stress.

Scaffold for Drug Discovery

The isochroman core is considered a "privileged scaffold" due to its ability to bind to multiple, diverse biological targets. **Isochroman-6-ol** provides a functional handle (the hydroxyl group) that can be readily modified to generate a library of derivatives for screening against various targets. Potential therapeutic areas for derivatives could include:

- **Anticancer Agents:** Many phenolic and heterocyclic compounds exhibit cytotoxic activity against cancer cell lines[14][15][16].
- **Antimicrobial Agents:** The isochroman nucleus is found in compounds with antibacterial and antifungal properties[17].
- **Neuroprotective Agents:** The antioxidant potential suggests a possible role in mitigating oxidative damage in neurodegenerative diseases.

[Click to download full resolution via product page](#)

Caption: Biological potential of the **Isochroman-6-ol** scaffold.

Section 5: Safety, Handling, and Storage

Although a specific Material Safety Data Sheet (MSDS) for **Isochroman-6-ol** is not available, safety procedures can be established based on data from the parent compound, isochroman, and related phenolic compounds[18][19][20][21].

Hazard Identification (Inferred)

- **Skin and Eye Irritation:** Phenolic compounds and aromatic ethers can cause irritation upon contact. Causes skin irritation (H315) and serious eye irritation (H319).
- **Respiratory Irritation:** May cause respiratory irritation if inhaled as a dust or aerosol (H335).

- Ingestion: May be harmful if swallowed. Ingestion may cause gastrointestinal irritation[18].
- Combustibility: While likely a solid, if heated, it may become a combustible liquid, similar to the parent isochroman[20].

Recommended Handling Procedures

- Personal Protective Equipment (PPE):
 - Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
 - Eye Protection: Use safety glasses with side shields or chemical goggles.
 - Lab Coat: A standard laboratory coat should be worn.
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with powders or heating the substance.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[18].
- Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing[18].
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration[18].
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk[18].
- In all cases of exposure, seek immediate medical attention.

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents[20].
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

Isochroman-6-ol represents a foundational molecule with significant untapped potential in medicinal chemistry and materials science. Its structure combines the privileged isochroman scaffold with a reactive and pharmacologically significant phenolic hydroxyl group. While experimental data on this specific compound is sparse, this guide has synthesized available information on its constituent parts and related analogues to provide a robust framework for its study. The proposed synthetic routes are logical and based on well-established reactions, and the predicted spectroscopic and physicochemical properties offer a solid baseline for its identification and handling. The true value of **Isochroman-6-ol** will likely be realized as a versatile building block for the creation of novel compounds with tailored biological activities. Further research into its synthesis, characterization, and biological evaluation is highly encouraged and promises to be a fruitful area of investigation for drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 412338-41-1|Isochroman-6-ol|BLD Pharm [bldpharm.com]
- 4. Isochroman(493-05-0) 1H NMR spectrum [chemicalbook.com]
- 5. Isochroman synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Isochromane | C9H10O | CID 96266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isochroman(493-05-0) IR Spectrum [m.chemicalbook.com]
- 9. Isochroman(493-05-0) 13C NMR spectrum [chemicalbook.com]
- 10. forskning.ruc.dk [forskning.ruc.dk]
- 11. Isochroman [webbook.nist.gov]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. Synthesis and biological evaluation of novel isoxazoles and triazoles linked 6-hydroxycoumarin as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Isochroman(493-05-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. fishersci.com [fishersci.com]
- 21. aksci.com [aksci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Fundamental Properties of Isochroman-6-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2383669#isochroman-6-ol-fundamental-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com